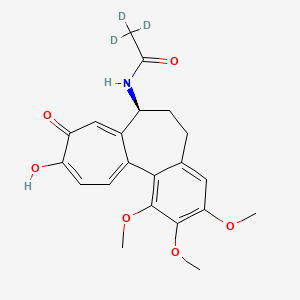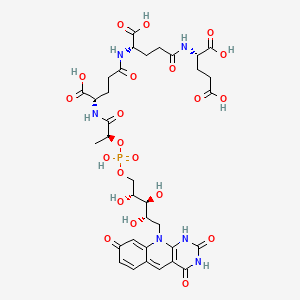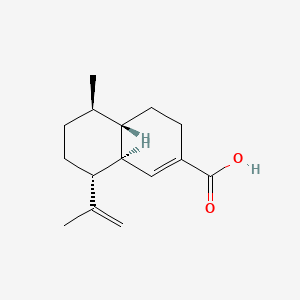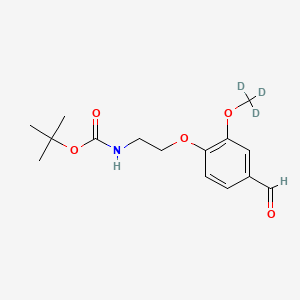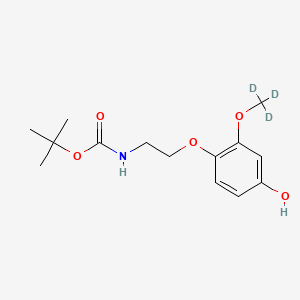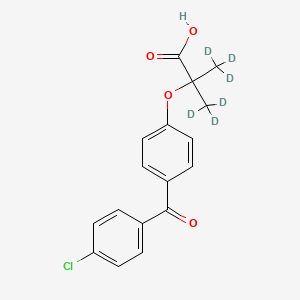
非诺贝特-d6 酸
描述
Fenofibric-d6 Acid, also known as FNF acid-d6, is the deuterium labeled Fenofibric acid . It is an active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .
Synthesis Analysis
The synthesis of Fenofibric-d6 Acid involves the use of 2- (4- (4-Chlorobenzoyl)phenoxy)-2- (methyl-d3)propanoic-3,3,3-d3 acid .Molecular Structure Analysis
The molecular formula of Fenofibric-d6 Acid is C17 D6 H9 Cl O4 . Its molecular weight is 324.79 .Chemical Reactions Analysis
Fenofibric-d6 Acid is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively . It also inhibits COX-2 enzyme activity, with an IC50 of 48 nM .Physical And Chemical Properties Analysis
Fenofibric-d6 Acid is a solid substance that is white to off-white in color . It has slight solubility in chloroform and methanol .科学研究应用
药理学和降脂作用
非诺贝特及其活性代谢物非诺贝特酸已被广泛研究其降脂作用和药理特性。非诺贝特在治疗高脂血症中的疗效,特别是降低甘油三酯水平和增加高密度脂蛋白胆固醇,有据可查。非诺贝特酸的一个显着特点是其生物利用度高于非诺贝特,这使其能够在不需要首过代谢激活的情况下发挥作用。此外,非诺贝特制剂的生物利用度的差异导致了不同剂型的开发,强调了理解这些差异以避免给药错误和优化治疗效果的重要性 (Filippatos & Milionis, 2008) (Ling, Luoma, & Hilleman, 2013)。
多效性和抗动脉粥样硬化作用
除了其调节脂质的作用外,非诺贝特和非诺贝特酸还表现出多效作用,这有助于其在各种脂质相关疾病中的治疗潜力。这些药物激活过氧化物酶体增殖物激活受体α (PPARα) 对脂蛋白代谢和其他共存的紊乱产生有益影响,例如内皮功能障碍、高血压和低度炎症,这些紊乱在动脉粥样硬化过程中至关重要 (Tsimihodimos, Miltiadous, Daskalopoulou, Mikhailidis, & Elisaf, 2005)。
糖尿病视网膜病变中的应用
非诺贝特酸的一个显着应用是治疗糖尿病视网膜病变。包括 FIELD 和 ACCORD-Eye 研究等主要随机对照试验在内的临床研究表明,非诺贝特可以减缓糖尿病视网膜病变的进展。其作用方式被认为涉及脂质和非脂质途径,包括对细胞凋亡、氧化应激、炎症和神经保护的影响。这突出了非诺贝特酸作为 2 型糖尿病患者早期糖尿病视网膜病变辅助治疗的潜力 (Wong, Simó, & Mitchell, 2012)。
安全和危害
Fenofibric-d6 Acid can cause the breakdown of muscle tissue, leading to kidney failure . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
属性
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661972 | |
| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenofibric-d6 Acid | |
CAS RN |
1092484-69-9 | |
| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
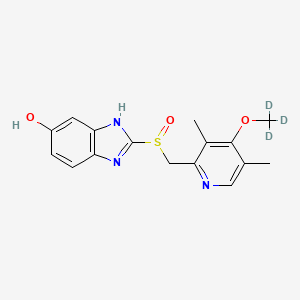
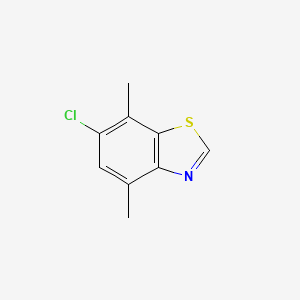


![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
